4-Chlorophenethylmagnesium chloride
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Overview
Description
4-Chlorophenethylmagnesium chloride is an organometallic compound with the molecular formula C8H8Cl2Mg. It is a Grignard reagent, which is widely used in organic synthesis due to its ability to form carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenethylmagnesium chloride is synthesized through the reaction of 4-chlorophenethyl bromide with magnesium metal in an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
4-Chlorophenethyl bromide+Mg→4-Chlorophenethylmagnesium chloride
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenethylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form secondary and tertiary alcohols.
Halogenated Compounds: Undergoes halogen-metal exchange with compounds like alkyl halides.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Resulting from reactions with organic halides.
Scientific Research Applications
4-Chlorophenethylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Industrial Chemistry: Plays a role in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chlorophenethylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic .
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
4-Bromophenethylmagnesium Chloride: Similar structure but with a bromine atom instead of chlorine.
Ethylmagnesium Bromide: A simpler Grignard reagent with ethyl substituents.
Uniqueness: 4-Chlorophenethylmagnesium chloride is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .
Properties
IUPAC Name |
magnesium;1-chloro-4-ethylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl.ClH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKSLHUDUDWBEH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Mg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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